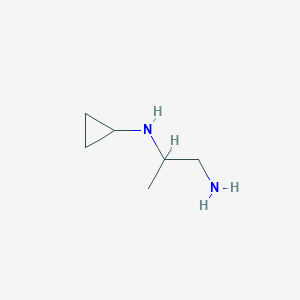
N2-Cyclopropylpropane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Cyclopropylpropane-1,2-diamine is an organic compound that features a cyclopropyl group attached to a propane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Cyclopropylpropane-1,2-diamine typically involves the reaction of cyclopropylamine with propane-1,2-diamine under controlled conditions. One common method includes the use of phase-transfer catalysis, where propylene dichloride, ammonia water, and a catalyst are reacted in a homogeneous phase reactor at temperatures ranging from 140-170°C . Another method involves the use of 1,2-dichloropropane, water, liquid ammonia, and a catalyst in a high-pressure reactor at 160-180°C and 8-12 MPa .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of high-pressure reactors and phase-transfer catalysis ensures efficient production with high yields. The process steps are streamlined to minimize pollution and reduce costs, with excess ammonia being recycled .
Chemical Reactions Analysis
Types of Reactions
N2-Cyclopropylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted diamines, oxidized derivatives, and reduced forms of the compound.
Scientific Research Applications
N2-Cyclopropylpropane-1,2-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N2-Cyclopropylpropane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group imparts unique steric and electronic properties, allowing the compound to inhibit specific enzymes like diamine oxidases and polyamine oxidases . These interactions can modulate biochemical pathways and influence cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminopropane: A simpler diamine with similar reactivity but lacking the cyclopropyl group.
N2,N2-Dimethylpropane-1,2-diamine: Another diamine with methyl groups instead of the cyclopropyl group.
Uniqueness
The cyclopropyl group provides additional steric hindrance and electronic effects, making the compound more versatile in various chemical reactions and applications compared to its simpler counterparts .
Properties
Molecular Formula |
C6H14N2 |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2-N-cyclopropylpropane-1,2-diamine |
InChI |
InChI=1S/C6H14N2/c1-5(4-7)8-6-2-3-6/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
ZTDQEMQSXIMPFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)NC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















